(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene derivative featuring a methoxy group at position 8, a carboxamide at position 3, and a 4-carbamoylphenylimino group at position 2 in a Z-configuration (Fig. 1). Its molecular formula is C₁₈H₁₅N₃O₄, with a molecular weight of 337.33 g/mol .
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-14-4-2-3-11-9-13(17(20)23)18(25-15(11)14)21-12-7-5-10(6-8-12)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUECBTLMJGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with an amine or an amide under dehydrating conditions.
Attachment of the Carbamoylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to four analogs with variations in substituents and stereochemistry (Table 1):
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule with a chromene backbone, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.4 g/mol. The structure features a chromene core with various functional groups that enhance its interaction with biological targets.
Anticancer Properties
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several chromen-4-one derivatives, revealing that compounds similar to (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can induce apoptosis in cancer cells. For instance, the IC50 values for some derivatives against MOLT-4 and HL-60 cells were reported as low as 24.4 μM, suggesting potent anticancer activity .
Antimicrobial Activity
The presence of the furan and carbamoyl groups in the compound suggests potential antimicrobial properties. Studies on similar chromene derivatives have shown promising results against various microbial strains, indicating that modifications in the structure can enhance antimicrobial efficacy. The interactions of these compounds with microbial targets could be attributed to their ability to disrupt cellular functions .
Anti-inflammatory Effects
Compounds with similar structural motifs have been noted for their anti-inflammatory properties. The chromene framework allows for interaction with inflammatory pathways, potentially reducing cytokine production and inflammatory markers in vitro. This is particularly relevant for designing therapeutic agents aimed at inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against microbial strains | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
- Cytotoxicity Study : A series of chromen-4-one derivatives were synthesized and tested for their cytotoxic effects on HL-60 and MOLT-4 cell lines. The study found that certain derivatives exhibited IC50 values below 30 μM, demonstrating significant potency against leukemia cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of chromene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituents significantly influenced the antibacterial activity, highlighting the importance of structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
